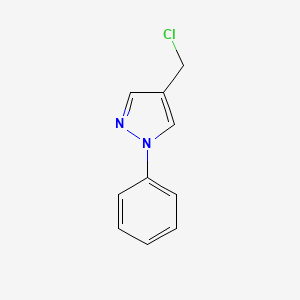

4-(chloromethyl)-1-phenyl-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-(chloromethyl)-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKFRFBAKGZDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366641 | |

| Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35715-71-0 | |

| Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of 4 Chloromethyl 1 Phenyl 1h Pyrazole and Its Structural Analogs

Classical Pyrazole (B372694) Ring Construction Strategies

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several classical methods remaining pivotal in synthetic organic chemistry. These strategies typically involve the condensation of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Cyclocondensation of Hydrazines with Carbonyl Derivatives

The reaction of hydrazines with dicarbonyl compounds or their equivalents is a cornerstone of pyrazole synthesis. The choice of the carbonyl-containing substrate largely dictates the substitution pattern of the resulting pyrazole ring.

The cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, is a widely employed method for the synthesis of pyrazolines, which can subsequently be oxidized to pyrazoles. beilstein-journals.orgbeilstein-journals.org The reaction typically proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration. In some cases, if a suitable leaving group is present on the hydrazine or the carbonyl compound, direct aromatization to the pyrazole can occur. beilstein-journals.org

A general representation of this reaction is the condensation of an α,β-unsaturated ketone with a hydrazine derivative, which can lead to a mixture of pyrazole regioisomers. researchgate.net The careful selection of starting materials, including the specific (hetero)aryl methyl ketone, (hetero)aromatic aldehyde, and hydrazine derivative, allows for the versatile installation of desired substituents at positions 1, 3, and 5 of the pyrazole ring. beilstein-journals.org

Table 1: Examples of Pyrazole Synthesis from α,β-Unsaturated Carbonyls

| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Resulting Pyrazole | Reference |

| Chalcone analogs | Phenylhydrazine (B124118) | 1,3,5-Trisubstituted pyrazolines | beilstein-journals.org |

| α-Bromocinnamaldehyde | Tosylhydrazine | 3,4-Biarylpyrazoles | beilstein-journals.org |

This table is generated based on the general principles described in the cited literature and does not represent specific reactions for the target compound.

The Knorr pyrazole synthesis, which involves the condensation of β-diketones with hydrazines, is one of the most traditional and reliable methods for pyrazole formation. scirp.org This approach allows for the synthesis of a wide array of substituted pyrazoles. For instance, the reaction of a 1,3-diketone with phenylhydrazine can yield 1-phenyl-substituted pyrazoles.

Similarly, β-keto esters are valuable precursors for the synthesis of pyrazolones, which are tautomers of hydroxypyrazoles and can be further functionalized. organic-chemistry.org The reaction of a β-keto ester with a hydrazine derivative is a common route to these important heterocyclic building blocks. organic-chemistry.org The in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine, provides a rapid and general one-pot synthesis of pyrazoles. nih.gov

Table 2: Pyrazole Synthesis from β-Dicarbonyl Compounds

| β-Dicarbonyl Compound | Hydrazine Derivative | Resulting Pyrazole Type | Reference |

| 1,3-Diketones | Hydrazine | Substituted Pyrazoles | scirp.orgnih.gov |

| β-Keto Esters | Hydrazine Derivatives | Pyrazolones/Hydroxypyrazoles | organic-chemistry.org |

| Ethyl Acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | mdpi.com |

| Diethyl 1,3-acetonedicarboxylate | Phenyl Azide (B81097) | 1,2,3-Triazole derivatives (related heterocycle) | lew.ro |

This table illustrates the general utility of β-dicarbonyl compounds in pyrazole synthesis.

Vilsmeier-Haack Cyclization Protocols

The Vilsmeier-Haack reaction is a powerful tool in heterocyclic synthesis, not only for formylation but also for the construction of the heterocyclic ring itself. lew.roumich.eduscispace.com In the context of pyrazole synthesis, the reaction of hydrazones with the Vilsmeier reagent (a mixture of a substituted formamide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃)) can lead to the formation of 4-formylpyrazoles. umich.eduscispace.comuni.lu

This methodology is particularly relevant for the synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole, as the 4-formyl group can serve as a synthetic handle for the introduction of the chloromethyl group. For example, the reaction of acetophenone (B1666503) phenylhydrazone with the Vilsmeier reagent yields 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. researchgate.net Similarly, various substituted acetophenone hydrazones can be cyclized to afford the corresponding 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes. umich.eduscispace.com The reaction mechanism involves the formation of a chloroiminium ion, which acts as the electrophile in the cyclization process. lew.ro

A plausible pathway to the target compound involves the Vilsmeier-Haack reaction of an appropriate hydrazone to form 1-phenyl-1H-pyrazole-4-carbaldehyde, which can then be reduced to (1-phenyl-1H-pyrazol-4-yl)methanol and subsequently chlorinated. umich.educhemicalbook.com

Direct Cyclization Employing Phosphoryl Chloride (POCl₃)

Phosphoryl chloride (POCl₃) is a key reagent in the Vilsmeier-Haack reaction, but it can also be used more broadly as a cyclizing and dehydrating agent in the synthesis of heterocycles. scirp.org In pyrazole synthesis, POCl₃ can facilitate the cyclization of hydrazones, often leading to the formation of a chloro-substituted pyrazole if a hydroxyl group is present. researchgate.net For instance, the reaction of 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one with DMF and POCl₃ results in the formation of 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. researchgate.net This highlights the role of POCl₃ in both formylation and chlorination.

Contemporary Synthetic Innovations

While classical methods remain valuable, modern synthetic chemistry continuously seeks to develop more efficient, selective, and environmentally benign methodologies. For the synthesis of substituted pyrazoles, several innovative approaches have emerged.

One notable contemporary strategy involves the functionalization of a pre-formed pyrazole ring. For instance, the synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol can be achieved through the reduction of ethyl 1-phenyl-1H-pyrazole-4-carboxylate using a reducing agent like lithium aluminum hydride. chemicalbook.com This alcohol can then be converted to the desired this compound through a chlorination reaction, for which thionyl chloride (SOCl₂) is a common reagent for converting alcohols to alkyl chlorides. researchgate.netresearchgate.net

Another area of innovation is the development of novel catalytic systems. For example, cerium-based catalysts have been shown to be effective for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and phenylhydrazine under mild, room temperature conditions. scispace.com

Table 3: Key Intermediates and Reagents in the Synthesis of this compound

| Intermediate/Reagent | CAS Number | Molecular Formula | Role in Synthesis | Reference |

| Phenylhydrazine | 100-63-0 | C₆H₈N₂ | Pyrazole ring nitrogen source | researchgate.net |

| 1,3-Dichloroacetone | 534-07-6 | C₃H₄Cl₂O | Potential C3 synthon for pyrazole ring | N/A |

| (1-Phenyl-1H-pyrazol-4-yl)methanol | 70817-26-4 | C₁₀H₁₀N₂O | Precursor to the target compound | chemicalbook.com |

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | 29199-59-5 | C₁₀H₈N₂O | Intermediate for reduction to the alcohol | umich.edu |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | Reagent for Vilsmeier-Haack reaction | lew.roumich.eduscispace.com |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | Cl₂OS | Chlorinating agent for converting alcohol to chloride | researchgate.netresearchgate.net |

This table provides a summary of key compounds and their roles in the potential synthetic routes to the target molecule.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing the pyrazole ring, offering a high degree of control over regioselectivity. nih.govnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene. nih.govresearchgate.net The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles. organic-chemistry.orgrsc.org

A common strategy involves the reaction of in situ-generated diazo compounds with appropriately substituted alkynes. organic-chemistry.org For the synthesis of pyrazoles bearing a haloalkyl group at the C4 position, a key approach is the cycloaddition of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes. nih.gov This method has proven effective for synthesizing 1,3-diaryl-4-halo-1H-pyrazoles in moderate to excellent yields. nih.gov Similarly, the reaction of diazo compounds generated from tosylhydrazones with gem-dibromoalkenes can yield 4-bromo-pyrazoles, which can serve as precursors to other 4-halomethyl derivatives. organic-chemistry.org

The reaction conditions, such as pH and the choice of catalyst, can influence the isomeric outcome. nih.gov For instance, using ethyl diazoacetate (EDA) prepared in situ from glycine (B1666218) esters, cycloaddition with alkynes in a micellar environment can be controlled: protic catalysis may lead to a mixture of regioisomers, while a higher pH can yield a single 3,5-disubstituted isomer. nih.gov These 4-halo-pyrazoles are valuable intermediates that can be further functionalized. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Resulting Pyrazole Type | Key Feature | Reference |

|---|---|---|---|---|

| 3-Arylsydnones | 2-Aryl-1,1-dihalo-1-alkenes | 1,3-Diaryl-4-halo-1H-pyrazoles | Efficient route to 4-halo-pyrazoles. | nih.gov |

| Tosylhydrazones (in situ diazo generation) | gem-Dibromoalkenes (in situ alkyne generation) | 3,5-Diaryl-4-bromo-1H-pyrazoles | High regioselectivity and functional group tolerance. | organic-chemistry.org |

| Glycine Esters (in situ EDA generation) | Alkynes | 3,5- and 4,5-Disubstituted pyrazoles | pH-dependent regioselectivity. | nih.gov |

| Ninhydrin-derived Morita–Baylis–Hillman carbonates | Nitrilimines | 1,3,5-Trisubstituted pyrazoles | Provides highly substituted pyrazoles in high yields. | rsc.org |

Multicomponent Reaction (MCR) Strategies for Pyrazole Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product incorporating most of the starting material atoms, have become a cornerstone of efficient chemical synthesis. nih.govnih.gov These strategies are prized for their operational simplicity, time and energy savings, and high atom economy, making them ideal for generating libraries of complex molecules like pyrazoles. nih.govnih.gov

A prevalent MCR approach for pyrazoles involves the condensation of a hydrazine source, a 1,3-dicarbonyl compound (or a precursor), and an aldehyde. nih.govbeilstein-journals.org Variations of this theme are numerous. For instance, a four-component reaction of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate (B1144303) can lead to highly substituted pyrano[2,3-c]pyrazoles. beilstein-journals.org

To introduce a chloromethyl functionality, specific building blocks can be employed. A notable example is a five-component reaction using 5-methyl-1,3,4-thiadiazole-2-thiol, an aldehyde, malononitrile, hydrazine hydrate, and, crucially, ethyl 4-chloro-3-oxobutanoate . This last component serves as the source for the chloromethyl group, leading to the formation of pyrano[2,3-c]pyrazoles bearing this functionality. nih.gov Another strategy involves the three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water, which provides a sustainable route to various pyrazole derivatives.

Table 2: Multicomponent Reactions for Substituted Pyrazole Synthesis

| Number of Components | Key Reactants | Resulting Structure | Key Feature | Reference |

|---|---|---|---|---|

| Three | Enaminones, Benzaldehyde, Hydrazine-HCl | 1-H-pyrazoles | Sustainable synthesis in water. | |

| Four | Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile | Pyrano[2,3-c]pyrazoles | Common and efficient route to fused pyrazoles. | beilstein-journals.orgresearchgate.net |

| Five | Aldehyde, Malononitrile, Hydrazine Hydrate, 5-methyl-1,3,4-thiadiazole-2-thiol, Ethyl 4-chloro-3-oxobutanoate | Pyrano[2,3-c]pyrazoles with chloromethyl group | Direct incorporation of a chloromethyl moiety. | nih.gov |

Sonication-Enhanced Synthetic Protocols

The application of ultrasound irradiation in organic synthesis is a green chemistry technique known to accelerate reaction rates, increase yields, and sometimes enable reactions that are difficult under conventional silent (non-sonicated) conditions. nih.govnih.gov Sonication promotes chemical reactions through acoustic cavitation: the formation, growth, and collapse of microscopic bubbles in the liquid, which generates localized high-pressure and high-temperature spots. researchgate.netresearchgate.net

This method has been successfully applied to the synthesis of pyrazoles, often under solvent-free conditions or in environmentally benign solvents like water. nih.govresearchgate.net For example, the condensation of hydrazine derivatives with β-keto esters to form pyrazolones proceeds smoothly and rapidly under ultrasound irradiation without the need for a solvent. researchgate.net

Sonication is frequently combined with multicomponent strategies to further enhance efficiency. The ultrasound-assisted four-component synthesis of pyrano[2,3-c]pyrazoles has been reported, demonstrating the synergistic benefits of these advanced methodologies. rsc.org The use of ultrasound can significantly reduce reaction times and energy consumption compared to traditional heating methods, making it an attractive protocol for preparing substituted pyrazoles. nih.govrsc.org

Specialized Synthetic Pathways for Specific Derivatives

Routes Originating from Functionalized Phenylmethanol Precursors

A direct and logical pathway to synthesize pyrazoles with a chloromethyl group attached to a phenyl ring involves the chemical modification of a pre-formed pyrazole bearing a phenylmethanol substituent. This method leverages the reactivity of the hydroxyl group in the benzylic position.

A specific synthetic route has been reported for 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole starting from [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol . chemicalbook.com This transformation is a classic chlorination of a primary alcohol. The reaction can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The alcohol's hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion to yield the final chloromethylated product. This two-step approach—first constructing the substituted pyrazole-phenylmethanol core, followed by chlorination—provides a controlled and high-yielding route to the target compound.

Synthesis of Fused Pyrazole Systems Bearing Chloromethyl Functionalities

Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, are of significant interest due to their structural analogy to purines and their resulting biological activities. mdpi.com The introduction of a reactive chloromethyl group into this scaffold creates a valuable intermediate for further chemical elaboration.

A facile cascade method has been developed for the synthesis of 6-(chloromethyl)pyrazolo[3,4-d]pyrimidines . researchgate.net This process starts from 5-amino-1H-pyrazole-4-carbaldehydes and proceeds through amidation and subsequent heterocyclization in two steps. researchgate.net Another approach involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with chloroacetyl chloride, followed by treatment with phosphorus oxychloride to yield 6-chloromethyl-3-methyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one . researchgate.net

Furthermore, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a key precursor with two reactive chlorine atoms. mdpi.com Studies have shown that nucleophilic substitution with amines like methylamine (B109427) can be highly regioselective. The reaction occurs preferentially at the C4 position of the pyrimidine (B1678525) ring, leaving the chloromethyl group at the C6 position intact for subsequent modifications. This selective reactivity allows for the stepwise construction of diverse 4,6-disubstituted pyrazolo[3,4-d]pyrimidines. mdpi.com

Preparation of Pyrazoles with Chloromethyl Moieties on Alkyl Side Chains

Introducing a chloromethyl group onto an alkyl side chain attached to the pyrazole ring can be effectively achieved using multicomponent reactions with specifically designed building blocks. As mentioned previously (Section 2.2.2), the use of ethyl 4-chloro-3-oxobutanoate is a prime example of this strategy. nih.gov

In a five-component reaction to form pyrano[2,3-c]pyrazoles, ethyl 4-chloro-3-oxobutanoate acts as the 1,3-dicarbonyl equivalent. nih.gov The reaction sequence involves the initial formation of a pyrazolone (B3327878) from hydrazine hydrate and the β-ketoester. The chloromethyl group (-CH₂Cl) from the starting ester is retained throughout the reaction sequence, ultimately appearing as a substituent on the carbon atom derived from the ester's backbone, which becomes part of the final fused ring system. This demonstrates the power of MCRs to assemble complex structures with specific functionalities, like a chloromethyl-bearing side chain, in a single, efficient operation.

Reaction Optimization and Process Intensification

The synthesis of this compound and its structural analogs is a focal point of significant research, driven by the quest for enhanced efficiency, sustainability, and scalability. Advanced methodologies in reaction optimization and process intensification have been pivotal in achieving these goals. These strategies encompass a range of techniques from solvent and catalyst selection to the application of innovative technologies like microwave irradiation and continuous-flow chemistry.

Impact of Solvent Engineering (e.g., Polar Aprotic Media) on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of pyrazole derivatives, profoundly influencing reaction rates, yields, and even the regioselectivity of the final product. Polar aprotic solvents have demonstrated considerable utility in this context. For instance, in the synthesis of pyrazole-derived inhibitors, a switch to dimethylformamide (DMF) as the solvent allowed for an increase in substrate concentration, highlighting the role of solvent engineering in process intensification. acs.org Similarly, in the preparation of aminopyrazole derivatives, a mixture of dioxane and methanol (B129727) was identified as the optimal solvent system for converting various aryl malononitriles. lookchem.com This was determined after screening several solvents, underscoring the importance of solvent selection for achieving high conversion rates. lookchem.com

The synthesis of pyrazolopyridocoumarins, another class of pyrazole-containing compounds, has been efficiently achieved in ethanol (B145695) under reflux conditions, demonstrating the effectiveness of polar protic solvents in certain multicomponent reactions. core.ac.uk The selection of an appropriate solvent is also crucial in continuous-flow systems. For example, in a two-step continuous-flow synthesis of substituted pyrazole derivatives, the choice of solvent played a key role in obtaining high yields and excellent regioselectivities. researchgate.net

The table below summarizes the impact of different solvents on the synthesis of various pyrazole derivatives.

| Reaction Type | Solvent(s) | Key Finding |

| Synthesis of pyrazole-derived inhibitors | Dimethylformamide (DMF) | Allowed for higher substrate concentration. acs.org |

| Preparation of aminopyrazoles | Dioxane/Methanol (2:1) | Optimized solvent for high conversion of aryl malononitriles. lookchem.com |

| Synthesis of pyrazolopyridocoumarins | Ethanol | Efficient for one-pot multicomponent reactions. core.ac.uk |

| Continuous-flow synthesis of pyrazoles | Varied | Solvent choice is critical for yield and regioselectivity. researchgate.net |

Application of Catalytic Additives (e.g., ZnCl₂) for Kinetic Control

Catalytic additives are instrumental in controlling the kinetics of pyrazole synthesis, often leading to milder reaction conditions, shorter reaction times, and improved yields. Zinc chloride (ZnCl₂), a Lewis acid, has been effectively employed as a catalyst in the synthesis of various heterocyclic compounds, including pyrazole derivatives. core.ac.ukjsynthchem.com For instance, the one-pot synthesis of pyrazolopyridocoumarins is efficiently catalyzed by 10 mol% of ZnCl₂ in ethanol, resulting in excellent yields under mild conditions. core.ac.uk The use of ZnCl₂ is part of a broader strategy to replace more hazardous or less efficient catalysts. core.ac.uk

The concept of kinetic versus thermodynamic control is crucial in the synthesis of complex molecules. In the synthesis of 3,5-disubstituted pyrazoles from heteropropargyl precursors, the reaction conditions, including the catalyst system, determine whether the kinetically favored pyrazole or the thermodynamically favored furan (B31954) is formed. nih.gov This highlights the nuanced role of catalysts in directing reaction pathways. nih.gov

Beyond simple Lewis acids, more complex catalytic systems are also employed. For example, palladium-catalyzed reactions are widely used for the synthesis of pyrazole-fused heterocycles. researchgate.net These methods offer high efficiency and are applicable to a broad range of substrates. researchgate.net The development of nano-organocatalysts for pyrazole synthesis represents another frontier, aiming for even greater efficiency and sustainability. dergipark.org.tr

The following table provides examples of catalytic additives and their roles in pyrazole synthesis.

| Catalyst | Reaction Type | Role of Catalyst |

| Zinc Chloride (ZnCl₂) | Synthesis of pyrazolopyridocoumarins | Enables efficient one-pot synthesis with excellent yields. core.ac.uk |

| Zinc Chloride (ZnCl₂) | Synthesis of polysubstituted pyridines | Facilitates Knoevenagel condensation, Michael addition, and cyclization. jsynthchem.com |

| Palladium Catalysts | Synthesis of pyrazole-fused heterocycles | Enables efficient synthesis of a wide range of derivatives. researchgate.net |

| Nano-ZnO | Synthesis of 1,3,5-substituted pyrazoles | Provides excellent yields, short reaction times, and easy work-up. nih.gov |

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. dergipark.org.trnih.govnih.gov This technique has been successfully applied to the synthesis of a wide variety of pyrazole derivatives. dergipark.org.trnih.govnih.govyoutube.com

The rapid and uniform heating provided by microwave irradiation can overcome kinetic barriers and drive reactions to completion in minutes rather than hours. dergipark.org.tryoutube.com For example, the synthesis of 1-aryl-1H-pyrazole-5-amines can be completed in 10-15 minutes with yields of 70-90% using a microwave reactor. youtube.com Similarly, the condensation of chalcones to form pyrazole derivatives is significantly expedited by microwave assistance. nih.gov

Microwave synthesis is not only faster but can also be more efficient. In some cases, superior yields are obtained compared to conventional methods. lookchem.com The technique is also amenable to solvent-free conditions, which aligns with the principles of green chemistry. nih.govmdpi.com Researchers have found that microwave-assisted synthesis can be a valuable tool for high-throughput screening in drug discovery due to its speed and efficiency. nih.gov

The transfer of optimized microwave conditions to continuous-flow systems is also a promising strategy for scaling up production. acs.orglookchem.com

The table below showcases the advantages of microwave-assisted synthesis for various pyrazole derivatives.

| Reaction | Conventional Method Time | Microwave-Assisted Time | Key Advantage |

| Synthesis of 1-aryl-1H-pyrazole-5-amines | Hours | 10-15 minutes | Drastically reduced reaction time and high yields. youtube.com |

| Synthesis of pyrazolo[3,4-d]pyrimidine | 54 hours | 100 minutes | Significant reduction in reaction time. researchgate.net |

| Synthesis of pyrazolone derivatives | Multiple steps | One-pot, 10 minutes | Time and energy-saving, good to excellent yields. mdpi.com |

| Ring opening of glycidyl (B131873) ether with pyrazole | N/A | 1 minute | Rapid reaction for small-molecule screening. nih.gov |

Continuous-Flow Chemistry for Scalable and Sustainable Production

Continuous-flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages for the synthesis of this compound and its analogs, particularly in terms of scalability, safety, and sustainability. nih.govmit.edualmacgroup.com This technology involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edualmacgroup.com

One of the key benefits of continuous-flow systems is the enhanced safety profile, especially when dealing with hazardous reagents or intermediates. nih.govmit.edu For instance, the in situ generation and immediate consumption of unstable species like diazonium salts and hydrazines in a flow reactor minimizes the risks associated with their storage and handling. nih.govresearchgate.net This is a significant advantage in the synthesis of N-arylated pyrazoles. nih.gov

Flow chemistry also enables reactions to be performed under conditions that are not easily achievable in batch reactors, such as superheating solvents above their boiling points, which can lead to significantly accelerated reaction rates. mit.edu This has been demonstrated in the synthesis of highly functionalized fluorinated pyrazoles. mit.edu

The scalability of continuous-flow processes is another major advantage. lookchem.comalmacgroup.com Scaling up production is often a matter of running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). almacgroup.com This has been successfully applied to the multi-gram synthesis of aminopyrazole and pyrazolopyrimidine derivatives. lookchem.com Furthermore, continuous-flow systems can be integrated with in-line purification and analysis, leading to more efficient and automated manufacturing processes. almacgroup.com

The following table highlights the benefits of continuous-flow chemistry in pyrazole synthesis.

| Feature | Advantage | Example |

| Safety | In situ generation and consumption of hazardous intermediates. | Synthesis of N-arylated pyrazoles via diazonium salts. nih.gov |

| Kinetics | Ability to superheat solvents for accelerated reactions. | Rapid synthesis of highly functionalized fluorinated pyrazoles. mit.edu |

| Scalability | Straightforward scale-up by extending run time or numbering up. | Multi-gram synthesis of aminopyrazole derivatives. lookchem.com |

| Automation | Integration of in-line purification and analysis. | Streamlined manufacturing processes. almacgroup.com |

Strategies for Maximizing Reaction Yield and Purity

Maximizing the yield and purity of this compound and its analogs is a central goal of process optimization. This is achieved through a combination of the strategies discussed above, as well as meticulous control over reaction conditions and purification techniques.

A multi-pronged approach is often necessary. For example, in the synthesis of pyrazole derivatives, a combination of microwave heating for initial optimization followed by a transition to a continuous-flow system for scale-up has proven effective. acs.org This allows for rapid screening of conditions and then efficient production of larger quantities. acs.org

The choice of starting materials and reagents is also critical. In some cases, using a slight excess of one reagent can drive the reaction to completion and improve the yield. acs.org The purification method employed after the reaction is equally important. Techniques such as crystallization, column chromatography, and extraction are used to isolate the desired product in high purity. researchgate.netmdpi.com

The development of one-pot, multicomponent reactions is a particularly effective strategy for maximizing efficiency and reducing waste, as it eliminates the need for isolating and purifying intermediates. core.ac.uk This approach has been successfully used in the synthesis of pyrazolopyridocoumarins. core.ac.uk

Ultimately, a deep understanding of the reaction mechanism is essential for developing effective strategies to maximize yield and purity. By identifying potential side reactions and byproducts, chemists can adjust reaction conditions to favor the formation of the desired product. nih.gov

The table below summarizes various strategies and their impact on yield and purity.

| Strategy | Description | Impact on Yield and Purity |

| Combined Technologies | Using microwave for optimization and continuous-flow for scale-up. | Efficiently identifies optimal conditions and enables large-scale, high-yield production. acs.org |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure. | Increases overall yield and reduces purification steps by avoiding intermediate isolation. core.ac.uk |

| Reagent Stoichiometry | Using a slight excess of a particular reagent. | Can drive the reaction to completion, thereby increasing the yield. acs.org |

| Advanced Purification | Employing techniques like tandem radial chromatography. | Effectively separates isomers and impurities, leading to high purity products. mdpi.com |

| Mechanistic Understanding | Studying the reaction pathway to identify and suppress side reactions. | Allows for targeted optimization of conditions to favor the desired product, maximizing both yield and purity. nih.gov |

Reactivity and Advanced Functionalization of 4 Chloromethyl 1 Phenyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom of the chloromethyl group in 4-(chloromethyl)-1-phenyl-1H-pyrazole is a good leaving group, making the benzylic-like carbon atom susceptible to nucleophilic attack. This reactivity is the basis for a wide range of functionalization strategies.

Displacement with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The chloromethyl group readily undergoes nucleophilic substitution with a variety of nucleophiles. Benzylic halides are known to react efficiently with nucleophiles through both S\N1 and S\N2 pathways. ucalgary.ca Primary benzylic halides typically favor the S\N2 pathway. ucalgary.ca This reactivity allows for the straightforward introduction of amine, thiol, and alkoxide functionalities.

Amines: The reaction with primary and secondary amines provides access to the corresponding aminomethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. While direct examples with this compound are not extensively documented in readily available literature, the general reactivity of benzylic chlorides with amines is a fundamental and widely used transformation in organic synthesis. nih.gov

Thiols: Thiol nucleophiles, including alkyl and aryl thiols, can displace the chloride to form the corresponding thioethers. cas.cnrsc.org The reaction of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one with benzimidazole-2-thiol demonstrates the feasibility of this transformation on a similar pyrazole (B372694) system. researchgate.net The synthesis of pyrazole thioethers is a known strategy for developing biologically active compounds. nih.gov These reactions are often performed in the presence of a base, such as potassium carbonate or triethylamine (B128534), in a suitable solvent like acetone (B3395972) or dimethylformamide. nih.gov

Alkoxides: Alkoxides, generated from the corresponding alcohols with a strong base, can also serve as nucleophiles to produce ether derivatives. While specific examples with this compound are not prevalent in the searched literature, the Williamson ether synthesis is a general and reliable method for the formation of ethers from alkyl halides and alkoxides.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloromethyl-Containing Heterocycles

| Starting Material | Nucleophile | Product | Reference |

| 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | 1H-benzo[d]imidazole-2-thiol | 3-(4-((1H-benzo[d]imidazol-2-ylthio)methyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | researchgate.net |

| General Benzyl (B1604629) Halide | Amines | Benzyl Amines | nih.gov |

| General Benzyl Halide | Thiols | Benzyl Sulfides | rsc.org |

| 2-chloromethylthiophene | Hexamine | Thiophene-2-carboxaldehyde | wikipedia.org |

Introduction of Azole Moieties (e.g., Imidazole (B134444), Triazole)

The chloromethyl group is an effective electrophile for the N-alkylation of other azole rings, such as imidazole and triazole, leading to the formation of more complex heterocyclic systems. These reactions typically proceed by nucleophilic attack from a nitrogen atom of the azole ring on the chloromethyl carbon.

Imidazole: The synthesis of 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles, which are analogues of the antifungal agent bifonazole, highlights the introduction of an imidazole moiety onto a pyrazole-containing framework. biosynth.com While the specific starting material in this case was not this compound, the underlying reaction principle of N-alkylation is directly applicable.

Triazole: The introduction of a 1,2,3-triazole moiety can be achieved through various synthetic strategies. While direct alkylation of a pre-formed triazole with this compound is a plausible route, other methods, such as the reaction of pyrazoline-N-thioamides with 4-bromoacetyl-1,2,3-triazoles, have been documented to yield pyrazolyl-triazole structures. rsc.org The synthesis of compounds containing both pyrazole and 1,2,4-triazole (B32235) rings has also been explored, indicating the interest in combining these two pharmacophoric scaffolds. semanticscholar.orgnih.gov

Transformation to Aminomethyl Derivatives via Azide (B81097) Intermediates

A common and efficient method for the synthesis of primary aminomethyl derivatives from chloromethyl compounds proceeds through an azide intermediate. This two-step process involves the initial substitution of the chloride with an azide ion, followed by the reduction of the resulting azidomethyl compound.

The reaction of a benzylic-like halide with sodium azide in a suitable solvent, such as dimethylformamide, readily yields the corresponding azide. The synthesis of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole has been reported, demonstrating the feasibility of forming the azide intermediate on the pyrazole scaffold. nih.gov The azide functional group is a good nucleophile and can displace the chlorine atom in an S\N2 reaction. youtube.com

The subsequent reduction of the azide to a primary amine can be achieved using various reducing agents. youtube.com Common methods include catalytic hydrogenation (e.g., using H2 gas with a palladium catalyst) or reduction with lithium aluminum hydride (LiAlH4). youtube.com This pathway offers a clean and high-yielding route to the (1-phenyl-1H-pyrazol-4-yl)methanamine.

Redox Transformations of the Chloromethyl Group

The chloromethyl group can be subjected to both oxidation and reduction reactions, providing access to a range of other important functional groups.

Oxidative Pathways to Carbonyl or Carboxyl Functionalities

The oxidation of the chloromethyl group can lead to the formation of either an aldehyde (a carbaldehyde) or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

To Aldehydes: The Sommelet reaction is a classic method for the conversion of benzyl halides to aldehydes. wikipedia.org This reaction involves the treatment of the benzyl halide with hexamine, followed by hydrolysis. wikipedia.org The reaction proceeds via the formation of a quaternary ammonium (B1175870) salt, which then undergoes hydrolysis to yield the aldehyde. wikipedia.org This method has been used for the synthesis of thiophene-2-carboxaldehyde from 2-chloromethylthiophene and is applicable to other heterocyclic systems. wikipedia.org The Vilsmeier-Haack reaction is another important method for the synthesis of pyrazole-4-carbaldehydes, though it typically starts from a different precursor. nih.govsemanticscholar.orgresearchgate.netresearchgate.net

To Carboxylic Acids: The oxidation of a benzylic methyl or chloromethyl group to a carboxylic acid is a common transformation in organic synthesis. youtube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, are often employed for this purpose. youtube.com More recently, catalytic methods for the oxidation of carbon-halogen bonds to carboxylic acids using water as the oxidant have been developed. acs.org Aerobic photo-oxidation has also been shown to convert aromatic methyl groups to carboxylic acids. rsc.org

Reductive Pathways to Methyl Derivatives

The chloromethyl group can be reduced to a methyl group, which can be a desirable transformation for structure-activity relationship studies in medicinal chemistry.

The catalytic hydrogenolysis of benzyl halides is a standard method for their reduction to the corresponding methyl group. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. While a direct example for this compound was not found in the search results, this is a general and widely applicable method for the reduction of benzylic halides. The synthesis of 4-methyl-3,5-diphenyl-1H-pyrazole has been achieved through the reduction of a different precursor, indicating the stability of the pyrazole ring under reductive conditions. mdpi.com

Table 2: Summary of Redox Transformations of the Chloromethyl Group

| Transformation | Reagents and Conditions | Product Functional Group | Reference |

| Oxidation to Aldehyde | Hexamine, water (Sommelet reaction) | -CHO | wikipedia.org |

| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO4) | -COOH | youtube.com |

| Reduction to Methyl | Catalytic hydrogenation (e.g., H2/Pd-C) | -CH3 | mdpi.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloromethyl group at the C-4 position of the pyrazole ring behaves as a reactive benzylic-like halide, making it an excellent participant in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for molecular construction. While direct examples involving this compound are not extensively documented in dedicated studies, its reactivity can be inferred from analogous systems, such as benzyl halides and other substituted pyrazoles. The C-Cl bond in the chloromethyl group is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle for reactions like the Suzuki, Heck, and Stille couplings.

For instance, the Suzuki-Miyaura coupling of related bromo- and chloropyrazoles with boronic acids is a well-established method for forming C-C bonds. nih.govrsc.orgresearchgate.net It is established that bulky pyrazole-based ligands can be synthesized by reacting substituted pyrazoles with benzyl bromide or methyl 4-(bromomethyl)benzoate, which are structural analogues of this compound. rsc.org These resulting complexes show high catalytic activity in Suzuki-Miyaura reactions, underscoring the reactivity of the benzylic-type halide in palladium-catalyzed processes. rsc.org The reaction would typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₃PO₄), and a boronic acid to yield a 4-(arylmethyl)-1-phenyl-1H-pyrazole derivative.

The Heck reaction , which couples an organic halide with an alkene, is another pertinent transformation. organic-chemistry.orgnih.gov The general mechanism involves the oxidative addition of the halide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This methodology has been applied to create indole-pyrazole hybrids by coupling 4-ethenyl-1H-pyrazoles with bromo-indoles, demonstrating the utility of palladium catalysis in functionalizing the pyrazole core. researchgate.net Applying this to this compound would result in the formation of 4-allyl-substituted pyrazole derivatives.

Below is a table summarizing plausible palladium-catalyzed reactions with this compound based on established methodologies for similar substrates.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Potential Product |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | 4-(Arylmethyl)-1-phenyl-1H-pyrazole |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃ | 4-(3-Aryl-2-propenyl)-1-phenyl-1H-pyrazole |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-(Alkyl/Aryl-methyl)-1-phenyl-1H-pyrazole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP | 4-(Aminomethyl)-1-phenyl-1H-pyrazole |

Application of Sonogashira Coupling in Pyrazole Derivatization

The Sonogashira reaction is a cornerstone of C-C bond formation, traditionally involving the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. When applied to a substrate like this compound, the reaction is more accurately described as a C(sp³)–C(sp) cross-coupling or alkynylation, extending the carbon chain at the 4-position.

This transformation provides a direct route to 4-(alkynylmethyl)-1-phenyl-1H-pyrazoles. The reaction typically proceeds by reacting the chloromethyl derivative with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base, such as an amine (e.g., triethylamine or diisopropylamine). While the Sonogashira coupling is more commonly performed on aryl halides, related copper-catalyzed enantioselective alkynylations of electrophilic pyrazole-4,5-diones have been successfully developed, highlighting the utility of acetylides as nucleophiles in pyrazole chemistry. nih.govresearchgate.net

Electrophilic Substitution Reactivity on the Pyrazole and Phenyl Rings

Electrophilic aromatic substitution is a key reaction class for functionalizing aromatic systems. In 1-phenyl-1H-pyrazole, two aromatic rings are available for substitution: the pyrazole ring and the phenyl ring. The regiochemical outcome is highly dependent on the reaction conditions and the nature of the electrophile.

Studies have shown that for an unsubstituted 1-phenylpyrazole (B75819), electrophilic attack occurs preferentially at the C-4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position. researchgate.net However, in this compound, this position is already substituted. Consequently, electrophilic attack is redirected to other positions.

Under strongly acidic conditions, such as nitration with a mixture of nitric and sulfuric acids, the pyrazole ring becomes protonated and thus deactivated. In this scenario, electrophilic substitution occurs predominantly on the N-phenyl ring, yielding the p-substituted product. researchgate.net This is because the pyrazolyl group acts as an ortho-, para-directing activator, with the para position being sterically favored. Milder conditions, such as nitration with nitric acid in acetic anhydride, which favor substitution on the pyrazole ring, would likely result in no reaction or substitution at the less favorable C-5 position.

The table below outlines the expected major products for common electrophilic substitution reactions on this compound.

| Reaction | Reagents | Electrophile | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole |

| Bromination | Br₂ / H₂SO₄ | Br⁺ | 4-(Chloromethyl)-1-(4-bromophenyl)-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 1-(4-(Chloromethyl)-1H-pyrazol-1-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 4-(Chloromethyl)-1-(4-acylphenyl)-1H-pyrazole |

Exploitation in Named Organic Reactions (e.g., Sommelet Reaction)

The 4-(chloromethyl) group is structurally analogous to a benzyl halide, making it a suitable substrate for a variety of named reactions typically associated with benzyl halides. One of the most prominent examples is the Sommelet reaction . wikipedia.org

The Sommelet reaction converts a benzyl halide into the corresponding aldehyde using hexamine (hexamethylenetetramine) and water. wikipedia.org The mechanism involves the initial alkylation of hexamine by the chloromethyl group to form a quaternary ammonium salt. This salt then undergoes hydrolysis, which, through a series of steps including a researchgate.netsemanticscholar.org-sigmatropic rearrangement, ultimately yields the aldehyde.

For this compound, the Sommelet reaction provides a direct and efficient pathway to synthesize 1-phenyl-1H-pyrazole-4-carbaldehyde . This aldehyde is a valuable intermediate, widely used for the synthesis of more complex derivatives, including APIs and functional materials. semanticscholar.orgktu.eduossila.com The transformation is significant as it offers a method for the controlled oxidation of the methyl carbon without affecting the pyrazole or phenyl rings. The reaction of 2-chloromethylthiophene to produce thiophene-2-carboxaldehyde serves as a classic example of this reaction's applicability to heteroarylmethyl halides. wikipedia.org

Functionalization of Pyrazoles via Thio- or Selenocyanation

Introducing sulfur or selenium moieties into heterocyclic frameworks is a valuable strategy for modifying their physicochemical and biological properties. A direct and efficient method for the functionalization of the pyrazole core is through C-H thio- and selenocyanation.

This transformation is typically achieved on pyrazoles that are unsubstituted at the C-4 position. beilstein-journals.org The reaction proceeds via an electrophilic substitution mechanism, where the electron-rich pyrazole ring attacks a reactive thio- or selenocyanating agent. A common and effective method involves using an oxidant such as (dichloroiodo)benzene (PhICl₂) with a thiocyanate (B1210189) or selenocyanate (B1200272) salt, like ammonium thiocyanate (NH₄SCN) or potassium selenocyanate (KSeCN), respectively. beilstein-journals.org This metal-free approach is believed to generate a reactive thio- or selenocyanogen (B1243902) chloride intermediate in situ, which is then attacked by the pyrazole at the C-4 position.

The reaction is highly regioselective for the C-4 position, as demonstrated in the table below, which summarizes findings from studies on various 1-phenylpyrazole derivatives. beilstein-journals.org These 4-thiocyanato and 4-selenocyanato pyrazoles are stable compounds that can be further derivatized, for example, by conversion into trifluoromethylthio (SCF₃) or trifluoromethylseleno (SeCF₃) groups. beilstein-journals.org While this method functionalizes a C-H bond rather than the C-Cl bond of the title compound, it represents a key alternative strategy for synthesizing C-4 functionalized 1-phenylpyrazoles.

| Substrate (1-Substituted Pyrazole) | Reagent | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) |

| 1,3-Diphenyl-1H-pyrazole | NH₄SCN | PhICl₂ | Toluene | 0 | 1,3-Diphenyl-4-thiocyanato-1H-pyrazole | 91 |

| 1,3-Diphenyl-1H-pyrazole | KSeCN | PhICl₂ | Toluene | 0 | 1,3-Diphenyl-4-selenocyanato-1H-pyrazole | 85 |

| 3-Methyl-1-phenyl-1H-pyrazole | NH₄SCN | PhICl₂ | Toluene | 0 | 3-Methyl-1-phenyl-4-thiocyanato-1H-pyrazole | 89 |

| 3-Methyl-1-phenyl-1H-pyrazole | KSeCN | PhICl₂ | Toluene | 0 | 3-Methyl-1-phenyl-4-selenocyanato-1H-pyrazole | 82 |

| 1-Phenyl-1H-pyrazole | NH₄SCN | PhICl₂ | Toluene | 0 | 1-Phenyl-4-thiocyanato-1H-pyrazole | 87 |

Advanced Spectroscopic and Structural Elucidation of 4 Chloromethyl 1 Phenyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced multidimensional techniques, a complete and unambiguous assignment of all atoms in the 4-(chloromethyl)-1-phenyl-1H-pyrazole framework can be achieved. nih.govnih.govresearchgate.net

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound, distinct signals are expected for the protons on the pyrazole (B372694) ring, the phenyl ring, and the chloromethyl group.

The pyrazole ring protons, H-3 and H-5, typically appear as singlets in the aromatic region of the spectrum. mdpi.com The deshielding effect of the adjacent nitrogen atoms and the aromatic nature of the ring cause these protons to resonate at a lower field. The protons of the phenyl group attached to the N-1 position will exhibit a complex multiplet pattern, corresponding to ortho, meta, and para positions, typically between 7.2 and 7.7 ppm. rsc.org The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are expected to appear as a sharp singlet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound Data inferred from spectral analysis of similar pyrazole derivatives. mdpi.comrsc.org

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3 | ~7.7 - 8.1 | Singlet (s) |

| Pyrazole H-5 | ~7.9 - 8.3 | Singlet (s) |

| Phenyl H-2', H-6' (ortho) | ~7.5 - 7.7 | Multiplet (m) |

| Phenyl H-3', H-4', H-5' (meta, para) | ~7.2 - 7.5 | Multiplet (m) |

| -CH₂Cl | ~4.6 - 4.8 | Singlet (s) |

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and analysis of the chemical environment.

The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituents. The C-4 carbon, bearing the chloromethyl group, will have a characteristic shift, while the C-3 and C-5 signals will also be distinct. The phenyl group carbons show a set of signals in the 120-140 ppm range, including the ipso-carbon attached to the pyrazole nitrogen. nih.govnih.gov The carbon of the chloromethyl group (-CH₂Cl) is typically found in the aliphatic region, shifted downfield by the chlorine atom.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound Data inferred from spectral analysis of similar pyrazole and pyrazoline derivatives. nih.govnih.govresearchgate.net

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Pyrazole C-3 | ~140 - 142 |

| Pyrazole C-4 | ~112 - 115 |

| Pyrazole C-5 | ~128 - 130 |

| Phenyl C-1' (ipso) | ~139 - 141 |

| Phenyl C-2', C-6' (ortho) | ~118 - 122 |

| Phenyl C-3', C-5' (meta) | ~129 - 131 |

| Phenyl C-4' (para) | ~125 - 128 |

| -CH₂Cl | ~38 - 42 |

While ¹H and ¹³C NMR provide foundational data, complex structures often require advanced 2D NMR experiments for definitive assignments. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. This would allow, for instance, the unambiguous assignment of the C-3/H-3 and C-5/H-5 pairs in the pyrazole ring.

The advancement of computational chemistry provides a powerful complementary tool for structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, a high-level ab initio or Density Functional Theory (DFT) based approach, is widely used to predict NMR chemical shifts with considerable accuracy. capes.gov.brresearchgate.netsemanticscholar.org By calculating the theoretical ¹H and ¹³C NMR spectra for a proposed structure, researchers can compare the predicted shifts with experimental data. imist.ma A strong correlation between the calculated and observed spectra provides a high degree of confidence in the structural assignment, helping to resolve ambiguities that may arise from empirical analysis alone. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. nih.gov The IR spectrum of this compound is expected to display several key absorption bands corresponding to its structural features. mdpi.com

The spectrum would show C-H stretching vibrations for both the aromatic rings (pyrazole and phenyl) typically above 3000 cm⁻¹, and C-H stretching for the aliphatic chloromethyl group just below 3000 cm⁻¹. libretexts.org Aromatic C=C and C=N stretching vibrations from the pyrazole and phenyl rings would appear in the 1450-1600 cm⁻¹ region. pressbooks.pub A moderate to strong absorption corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. mdpi.com The absence of broad O-H or N-H stretching bands around 3300-3500 cm⁻¹ would confirm the N-1 substitution of the pyrazole ring. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound Data based on established group frequencies and spectra of related compounds. mdpi.comlibretexts.orgpressbooks.pub

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3020 - 3100 | Medium-Weak |

| Aliphatic C-H (-CH₂) | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C / C=N | Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-H | Out-of-plane bend | 690 - 900 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₉ClN₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺. mdpi.com

The electron ionization (EI) mass spectrum would show a molecular ion peak and several characteristic fragment ions. Due to the presence of chlorine, the molecular ion peak will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the cleavage of the chloromethyl group. libretexts.org Key fragment ions could include:

[M-Cl]⁺: Loss of a chlorine radical.

[M-CH₂Cl]⁺: Loss of the chloromethyl radical, resulting in a 1-phenyl-1H-pyrazol-4-yl cation.

[C₆H₅N₂]⁺: A fragment corresponding to the phenylpyrazole moiety.

[C₆H₅]⁺: The phenyl cation, a common fragment in aromatic compounds.

Predicted m/z values for adducts, such as [M+H]⁺ at 193.05271 and [M+Na]⁺ at 215.03465, can also be used for identification in soft ionization techniques like electrospray ionization (ESI). uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful soft ionization technique used to determine the molecular weight of thermally labile or non-volatile compounds, such as many pyrazole derivatives. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, free, charged analyte molecules are released into the gas phase and directed into the mass analyzer. This method is particularly valued for its ability to produce intact molecular ions with minimal fragmentation.

For pyrazole derivatives, ESI-MS is typically performed in positive ion mode, where the most commonly observed species are the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. mdpi.commdpi.com The detection of these ions allows for the direct confirmation of the molecular mass of the synthesized compound. For instance, in the analysis of various substituted pyrazoles, the mass spectra clearly show peaks corresponding to these molecular ions, confirming the success of the synthetic route. researchgate.net The technique's sensitivity and the clear data it provides make it a standard method for the initial characterization of newly synthesized pyrazole compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While ESI-MS provides nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) offers a much higher degree of precision, enabling the determination of a compound's exact mass. This exact mass is then compared to the calculated theoretical mass based on the compound's elemental formula. The close agreement between the measured and calculated mass provides unequivocal confirmation of the molecular formula, distinguishing it from other potential formulas that may have the same nominal mass.

HRMS analyses of pyrazole derivatives are frequently conducted using an ESI source coupled with a time-of-flight (TOF) or other high-resolution mass analyzer. nih.gov Research on various pyrazole derivatives consistently demonstrates the utility of this technique. For example, the HRMS data for a series of substituted pyrazoles show that the experimentally found masses are within a very narrow tolerance (typically < 5 ppm) of the calculated masses, thereby verifying their elemental compositions. mdpi.commdpi.com

Table 1: Representative HRMS Data for Substituted Pyrazole Derivatives This table showcases examples of how HRMS is used to confirm the elemental composition of various pyrazole compounds by comparing calculated and experimentally found exact masses.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

| Methyl-5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C₁₇H₁₄BrN₂O₂ | 357.0239 | 357.0231 | nih.gov |

| Methyl-5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C₁₇H₁₄N₃O₄ | 324.0984 | 324.1048 | nih.gov |

| 3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | C₂₂H₁₈ClN₂O₂S | 409.0772 | 409.0775 | mdpi.com |

| 5-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazole | C₁₅H₁₁Cl₂N₂ | 289.0298 | 289.0295 | mdpi.com |

| 5-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)-3-fluoropyridine | C₁₈H₁₃ClF₆N₃OS | 468.0367 | 468.0368 | mdpi.com |

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for elucidating the three-dimensional molecular structure of a compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise coordinates of each atom in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 4-chloro-1H-pyrazole, a closely related analogue to the core of the title compound, was determined at a low temperature of 170 K to prevent sublimation. researchgate.netnih.gov It crystallizes in the orthorhombic crystal system with the space group Pnma. researchgate.netnih.gov The structure is isostructural with its bromo analogue and features a trimeric assembly held together by intermolecular N—H⋯N hydrogen bonds. nih.gov Due to a mirror plane, the N-H proton is crystallographically disordered over two positions. researchgate.netnih.gov

Table 2: Crystallographic Data for Selected Pyrazole Derivatives This table presents key crystallographic parameters for pyrazole compounds, illustrating the structural diversity within this class of molecules.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source |

| 4-chloro-1H-pyrazole | Orthorhombic | Pnma | a = 12.339 Å, b = 9.897 Å, c = 3.714 Å | researchgate.netnih.gov |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | a = 10.026 Å, b = 15.541 Å, c = 13.911 Å, β = 107.50° | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | a = 9.204 Å, b = 10.957 Å, c = 11.025 Å, α = 64.91°, β = 70.08°, γ = 70.36° | spast.org |

| (Z)-3-methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | a = 6.568 Å, b = 12.738 Å, c = 20.198 Å | researchgate.net |

Computational and Theoretical Studies of 4 Chloromethyl 1 Phenyl 1h Pyrazole and Its Analogs

Density Functional Theory (DFT) Calculations for Geometric and Electronic Optimization

Density Functional Theory is a quantum mechanical modeling method widely used to investigate the electronic structure of molecules. researchgate.netresearchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex pyrazole (B372694) derivatives. materialsciencejournal.orgjcsp.org.pk

The choice of a functional and basis set is critical for obtaining reliable results in DFT calculations. For pyrazole derivatives and other organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice. materialsciencejournal.orgresearchgate.net It combines the strengths of both Hartree-Fock theory and DFT to provide accurate descriptions of molecular energies and structures.

This functional is frequently paired with a high-level basis set, such as 6-311++G(d,p). materialsciencejournal.orgresearchgate.net This notation indicates:

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing flexibility.

++ : Diffuse functions are added for both heavy atoms and hydrogen atoms, which are essential for accurately describing anions and systems with lone pairs of electrons, such as the nitrogen atoms in the pyrazole ring.

(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the description of non-spherical electron density distribution, which is crucial for modeling chemical bonds accurately.

This combination, B3LYP/6-311++G(d,p), has been successfully used to investigate the molecular structure, vibrational spectra, and electronic properties of various substituted 1-phenyl-pyrazole analogs, demonstrating a high correlation between theoretical and experimental values. materialsciencejournal.org

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles.

While specific experimental data for 4-(chloromethyl)-1-phenyl-1H-pyrazole is not available, the bond parameters can be inferred from theoretical studies on closely related analogs. For instance, calculations on 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole show typical aromatic C=C bond lengths between 1.38 Å and 1.40 Å and a C1=N8 imine bond length of 1.2887 Å. materialsciencejournal.org A study on 4-chloro-1H-pyrazole provides further insight into the core ring structure. researchgate.net

Table 1: Representative Optimized Bond Parameters of a Substituted 1-Phenyl-Pyrazole Analog This table presents theoretical data for a related compound, 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, calculated at the B3LYP/6-311++G(d,p) level, to illustrate typical bond parameters.

| Parameter | Bond | Length (Å) | Parameter | Angle | Value (°) |

| Bond Length | C=C (Aromatic) | 1.38 - 1.40 | Bond Angle | C-N-N | ~111.0 |

| Bond Length | N7-N8 (Azo) | 1.371 | Bond Angle | N-N-C | ~106.0 |

| Bond Length | C1=N8 (Imine) | 1.289 | Bond Angle | N-C-C | ~110.0 |

| Bond Length | C-Cl | ~1.78 | Bond Angle | C-C-N | ~107.0 |

| Source: Adapted from theoretical data presented in Material Science Research India. materialsciencejournal.org |

Electronic Structure Investigations

The electronic properties of a molecule are fundamental to its chemical reactivity, stability, and intermolecular interactions. Computational methods provide powerful tools to explore these characteristics at the quantum level.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. nih.gov

Table 2: Representative FMO Properties of a Substituted 1-Phenyl-Pyrazole Analog This table presents theoretical data for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole calculated at the B3LYP/6-311++G(d,p) level to illustrate typical FMO energies.

| Parameter | Energy (eV) |

| HOMO Energy | -6.04 |

| LUMO Energy | -2.57 |

| Energy Gap (ΔE) | 3.47 |

| Source: Adapted from theoretical data presented in Der Pharma Chemica. |

Mapping of Molecular Electrostatic Potentials (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum.

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically associated with lone pairs on heteroatoms.

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around acidic hydrogen atoms.

Green/Yellow : Represents regions of neutral or near-zero potential.

For pyrazole derivatives, MEP maps consistently show a region of strong negative potential (red) around the N2 atom of the pyrazole ring, identifying it as the primary site for electrophilic attack and hydrogen bonding. materialsciencejournal.orgresearchgate.net For this compound, the MEP would be expected to show this negative region at N2. Additionally, a region of positive potential (blue) would be anticipated around the hydrogen atoms of the chloromethyl group, making this site susceptible to nucleophilic attack.

The distribution of electron charge over the atoms of a molecule is fundamental to its dipole moment, electronic structure, and reactivity. Mulliken population analysis is a common method for calculating the partial charge on each atom from the results of a quantum chemistry calculation. researchgate.net

This analysis reveals how electron density is shared and delocalized across the molecular framework. In 1-phenyl-pyrazole systems, there is significant charge delocalization across both the pyrazole and phenyl rings. In this compound, the electronegative chlorine and nitrogen atoms will carry partial negative charges, while the carbon atom of the chloromethyl group and many of the ring carbon atoms will carry partial positive charges.

A study of a substituted pyrazole derivative showed that carbon atoms can have charges ranging from highly positive (0.55) to highly negative (-0.73), indicating significant charge separation and identifying potential sites for nucleophilic and electrophilic interactions.

Table 3: Representative Mulliken Atomic Charges of a Substituted Pyrazole Analog This table presents theoretical data for a pyrazole-benzoxadiazole derivative to illustrate the concept of atomic charge distribution.

| Atom | Charge (a.u.) | Atom | Charge (a.u.) |

| N1 | -0.21 | C3 | 0.25 |

| N2 | -0.05 | C4 | -0.18 |

| C5 | 0.09 | O (Benzoxadiazole) | -0.27 |

| Source: Adapted from theoretical data presented in a 2021 study on pyrazole derivatives. researchgate.net |

Vibrational Spectroscopy Simulation and Interpretation

Theoretical calculations, typically using the B3LYP method with a suitable basis set (e.g., 6-311++G**), can predict the harmonic vibrational frequencies of the molecule in its ground state. niscpr.res.inmdpi.com These predicted frequencies correspond to various vibrational modes, including stretching, bending, and torsional motions of the atoms. The interpretation of these theoretical spectra is often aided by Potential Energy Distribution (PED) analysis, which assigns the calculated frequencies to specific vibrational modes of the molecule. mdpi.com

For pyrazole derivatives, key vibrational modes include:

C-H stretching vibrations: Aromatic and pyrazole ring C-H stretching modes are typically expected in the 3100–3000 cm⁻¹ region. researchgate.net

N-H stretching: For pyrazoles with an N-H group, this stretching vibration is a prominent feature.

Ring stretching vibrations: The stretching of the C-C and C-N bonds within the pyrazole and phenyl rings gives rise to a series of bands in the fingerprint region.

CH₂ group vibrations: The chloromethyl group (-CH₂Cl) would introduce its own characteristic vibrations, including symmetric and asymmetric stretching, scissoring, wagging, twisting, and rocking modes.

C-Cl stretching: The carbon-chlorine stretching vibration is expected at lower frequencies.

By comparing the theoretically calculated spectrum with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra, a detailed assignment of the observed bands can be achieved. researchgate.net This comparison often reveals a good correlation, although discrepancies can arise due to the calculations being performed on a single molecule in the gas phase, whereas experiments are typically conducted on solid or liquid samples. researchgate.net

Reactivity Descriptors and Natural Bond Orbital (NBO) Analysis

Computational chemistry offers deep insights into the reactivity and electronic structure of this compound through the analysis of reactivity descriptors and Natural Bond Orbital (NBO) theory. ufrj.brniscpr.res.in These methods help in understanding the molecule's stability, sites of reaction, and intramolecular electronic interactions.

Evaluation of Local Reactivity via Fukui Functions

Fukui functions are crucial reactivity descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes.

The condensed Fukui functions for a specific atom 'k' are calculated as:

f_k^+ for nucleophilic attack (measures reactivity towards an electron donor)

f_k^- for electrophilic attack (measures reactivity towards an electron acceptor)

f_k^0 for radical attack

By analyzing the values of these functions for each atom in this compound, one can predict the regioselectivity of its reactions. For instance, in pyrazole derivatives, electrophilic substitutions are known to preferentially occur at the C4 position. nih.gov The calculation of Fukui functions for the target molecule would likely confirm the susceptibility of different atomic sites to attack. For example, the nitrogen atoms of the pyrazole ring are generally expected to be potential sites for electrophilic attack. nih.gov

Assessment of Intramolecular Donor-Acceptor Interactions via NBO

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.). niscpr.res.inresearchgate.net A key aspect of NBO analysis is the examination of donor-acceptor (or hyperconjugative) interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net

The E(2) value represents the stabilization energy resulting from the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. researchgate.net

Delocalization of lone pair electrons from the nitrogen atoms of the pyrazole ring to antibonding orbitals of adjacent bonds.

Interactions between the π-orbitals of the phenyl ring and the pyrazole ring, indicating conjugation between the two ring systems.

Hyperconjugative interactions involving the chloromethyl group.

These interactions, which describe the delocalization of electron density, are fundamental to understanding the molecule's electronic properties and reactivity. nih.gov

Strategic Utility of 4 Chloromethyl 1 Phenyl 1h Pyrazole in Advanced Organic Synthesis